![molecular formula C21H29NO7 B12301887 [(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato es un compuesto orgánico complejo con una estructura bicíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato involucra múltiples pasos, incluyendo la formación del núcleo bicíclico y la posterior funcionalización. Las condiciones de reacción generalmente requieren temperaturas controladas, catalizadores específicos y solventes para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
[(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
[(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Puede servir como una sonda para investigar vías e interacciones biológicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir la unión a enzimas o receptores, alterando su actividad y modulando los procesos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
[(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato se puede comparar con otros compuestos similares, como:
Análogos de [(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato: Estos compuestos tienen estructuras similares pero pueden diferir en grupos funcionales o sustituyentes, lo que lleva a variaciones en sus propiedades y aplicaciones.
Otros compuestos bicíclicos: Compuestos con núcleos bicíclicos similares pero diferentes grupos funcionales o sustituyentes.
La singularidad de [(4E,11Z)-4-etilidene-6,7,14-trimetil-3,8,17-trioxo-2,9-dioxa-14-azabiciclo[9.5.1]heptadec-11-en-7-il] acetato radica en su estructura específica y las propiedades resultantes, lo que lo hace adecuado para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C21H29NO7 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7- |
Clave InChI |
ZOIAVVNLMDKOIV-DHCAGBJJSA-N |
SMILES isomérico |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C |
SMILES canónico |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



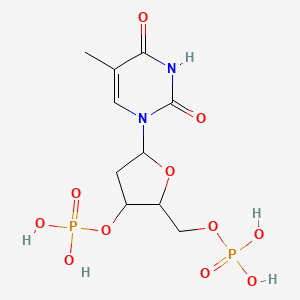
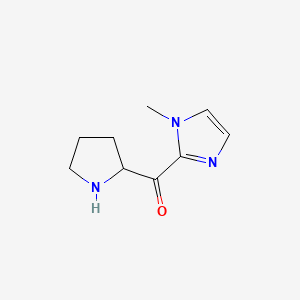
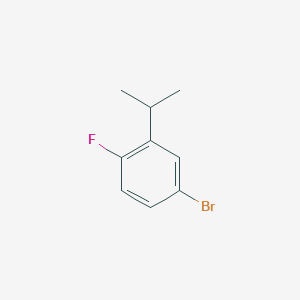
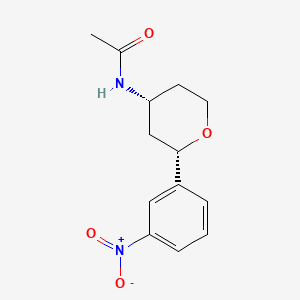
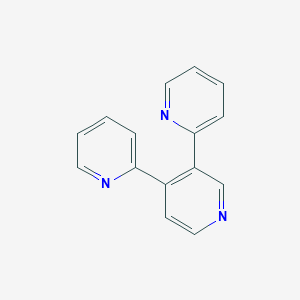
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)


